![molecular formula C21H26N4O6S2 B2865369 N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide CAS No. 547722-10-1](/img/structure/B2865369.png)
N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide” is a complex organic molecule. It contains functional groups such as acetamide and sulfonyl groups . The compound has a molecular weight of 502.572 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 1,4-diazepan-1-yl ring, two phenyl rings, two sulfonyl groups, and two acetamide groups .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures are often involved in reactions that involve the breaking and forming of amide and sulfonyl bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups (such as the sulfonyl and acetamide groups) would likely make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has focused on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, demonstrating potential as antimicrobial agents. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds integrating sulfamoyl moiety suitable for antimicrobial use via a versatile, readily accessible intermediate. These compounds showed promising in vitro antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Regio- and Stereocontrol in Synthesis
The control of regio- and stereoselectivity is crucial in the synthesis of highly functionalized compounds. Yoon et al. (2001) demonstrated high regio- and stereoselectivities in the intramolecular C−H insertion reaction of α-diazo-α-(phenylsulfonyl)acetamides, leading to the synthesis of γ-lactams. This research provides insights into the use of phenylsulfonyl moieties for altering electron density and exerting steric effects during synthetic processes, offering pathways to synthesize complex molecular architectures with specific configurations (Yoon, Zaworotko, Moulton, & Jung, 2001).
Exploration of Biological Activity
Compounds related to N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide have been investigated for their potential in modulating biological activities. For instance, studies on sulfonamide derivatives have explored their use in inhibiting enzymes, demonstrating their potential in developing treatments for conditions such as glaucoma and epilepsy. Bilginer et al. (2020) synthesized novel sulfonamides and evaluated their inhibitory activities against acetylcholinesterase and human carbonic anhydrases, highlighting the therapeutic potential of these compounds (Bilginer, Gul, Anıl, Demir, & Gulcin, 2020).
Development of Novel Reagents
The synthesis of sulfur(VI) fluorides is an area of interest due to their application in pharmaceuticals and agrochemicals. Zhou et al. (2018) introduced a novel, shelf-stable reagent for the synthesis of sulfur(VI) fluorides, demonstrating its utility in preparing a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions. This advancement could streamline the synthesis of compounds for research and development in various scientific fields (Zhou, Mukherjee, Liu, Evrard, Wang, Humphrey, Butler, Hoth, Sperry, Sakata, Helal, & am Ende, 2018).
Future Directions
properties
IUPAC Name |
N-[4-[[4-(4-acetamidophenyl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S2/c1-16(26)22-18-4-8-20(9-5-18)32(28,29)24-12-3-13-25(15-14-24)33(30,31)21-10-6-19(7-11-21)23-17(2)27/h4-11H,3,12-15H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNHZTDASSVGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.